molecular formula C6H6Cl2N2O2 B8028043 2-Chloro-5-nitroaniline hydrochloride

2-Chloro-5-nitroaniline hydrochloride

Cat. No.: B8028043
M. Wt: 209.03 g/mol
InChI Key: NFYWABKQXIXBLN-UHFFFAOYSA-N
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Description

2-Chloro-5-nitroaniline hydrochloride is an organic compound characterized by the presence of a chlorine atom at the second position and a nitro group at the fifth position of the aromatic ring, along with an amino group. This compound is known for its electron-donating amino group and electron-accepting nitro group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-5-nitroaniline hydrochloride typically involves the nitration of 2-chloroaniline. The nitration process introduces a nitro group into the aromatic ring, resulting in the formation of 2-Chloro-5-nitroaniline. This reaction is usually carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a high-pressure amination process. This involves the reaction of 2,4-dichloronitrobenzene with liquid ammonia in an autoclave at elevated temperatures and pressures. The resulting product is then purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitroaniline hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Chloro-5-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

2-Chloro-5-nitroaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitroaniline hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitroaniline
  • 2-Chloro-3-nitroaniline
  • 5-Chloro-2-nitroaniline

Uniqueness

2-Chloro-5-nitroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of both electron-donating and electron-accepting groups on the aromatic ring makes it a versatile intermediate for various chemical reactions. This compound’s unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

2-chloro-5-nitroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYWABKQXIXBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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